Acenaphthenequinone
Overview
Description
Acenaphthoquinone is a quinone derivative of acenaphthene. It is a yellow, water-insoluble solid that serves as a precursor to various agrichemicals and dyes . The compound is known for its interesting photochemical properties and its role as a versatile synthetic intermediate in the production of polycyclic hydrocarbons and heterocyclic compounds .
Mechanism of Action
- The synthesis of acenaphthenequinone typically involves the oxidation of acenaphthene or the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .
- A proposed mechanism for the formation of spiro[acenaphthylene-1,6′-[1,3]oxazines] involves nucleophilic addition of aldimine to acetylenedicarboxylate, yielding the desired 1,4-dipole .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Acenaphthenequinone has been found to interact with various biomolecules, including enzymes and proteins. For instance, it has been shown to bind to tubulin, a protein that forms the microtubule network within cells . This interaction disrupts the microtubule network, leading to changes in cell function .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It disrupts the microtubule network in human lung epithelial cells (A549) and human peripheral blood mononuclear cells (PBMC), leading to cell cycle arrest in the G2/M phase and apoptosis . It also influences cell function by up-regulating pro-apoptotic proteins like p53 and Bax, and down-regulating anti-apoptotic protein Bcl-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, causing conformational changes that disrupt the microtubule network . This disruption leads to cell cycle arrest and apoptosis. Additionally, this compound induces changes in gene expression, including the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, treatment with this compound results in time and concentration-dependent disruption of the microtubule network in A549 cells .
Transport and Distribution
Details on the transport and distribution of this compound within cells and tissues are currently limited. Its ability to disrupt the microtubule network suggests that it can penetrate cells and interact with intracellular structures .
Subcellular Localization
Given its interaction with tubulin, it is likely that it localizes to areas of the cell where microtubules are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acenaphthoquinone is commonly synthesized through the oxidation of acenaphthene. Laboratory methods typically involve the use of potassium dichromate as the oxidizing agent . Industrially, the oxidation is often carried out using peroxide . Another method involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride .
Industrial Production Methods: In industrial settings, the oxidation of acenaphthene with peroxide is the preferred method due to its efficiency and scalability . The process involves controlled reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acenaphthoquinone undergoes a variety of chemical reactions, including:
Oxidation: Acenaphthoquinone can be further oxidized to produce naphthalenedicarboxylic anhydride.
Reduction: The compound can be reduced to form acenaphthenequinone derivatives.
Substitution: It participates in Friedel-Crafts reactions, Diels-Alder reactions, bromination, and thiolation.
Common Reagents and Conditions:
Oxidation: Potassium dichromate or peroxide.
Reduction: Various reducing agents such as sodium borohydride.
Substitution: Catalysts like aluminum chloride for Friedel-Crafts reactions, and bromine for bromination reactions.
Major Products:
Oxidation: Naphthalenedicarboxylic anhydride.
Reduction: this compound derivatives.
Substitution: Various substituted acenaphthoquinone derivatives.
Scientific Research Applications
Acenaphthoquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Naphthoquinone: Similar in structure but differs in the position of the quinone group.
Anthraquinone: Another quinone derivative with a larger polycyclic structure.
Phenanthrenequinone: Similar polycyclic structure but with different ring fusion.
Uniqueness: Acenaphthoquinone is unique due to its specific photochemical properties and its role as a versatile intermediate in the synthesis of various heterocyclic and polycyclic compounds . Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
acenaphthylene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRJLBZLPBTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049429 | |
Record name | Acenaphthenequinone | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |
Record name | 1,2-Acenaphthylenedione | |
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Solubility |
INSOL IN WATER; SLIGHTLY SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, HOT BENZENE; HOT PETROLEUM ETHER | |
Record name | 1,2-ACENAPHTHYLENEDIONE | |
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Vapor Pressure |
0.0000157 [mmHg] | |
Record name | 1,2-Acenaphthylenedione | |
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Color/Form |
YELLOW NEEDLES FROM ACETIC ACID | |
CAS No. |
82-86-0 | |
Record name | Acenaphthenequinone | |
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Record name | 1,2-Acenaphthylenedione | |
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Record name | Acenaphthenequinone | |
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Record name | Acenaphthenequinone | |
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Record name | Acenaphthenequinone | |
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Record name | ACENAPHTHENEQUINONE | |
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Melting Point |
261 °C | |
Record name | 1,2-ACENAPHTHYLENEDIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acenaphthenequinone?
A1: this compound has the molecular formula C12H6O2 and a molecular weight of 182.17 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic spectroscopic signals. For instance, its infrared spectrum displays strong carbonyl (C=O) stretching vibrations. In UV-Vis spectroscopy, it shows absorption bands indicative of its conjugated system. Furthermore, NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, allowing for structural determination and analysis. [, , , , ]
Q3: How does this compound behave in different solvents?
A3: this compound exhibits varying solubilities depending on the solvent. It shows limited solubility in water but dissolves readily in organic solvents such as benzene, chloroform, and dimethylformamide (DMF). [, , , ]
Q4: Is this compound thermally stable?
A4: While generally stable at standard conditions, this compound's thermal stability is dependent on the specific conditions. For instance, it undergoes decomposition at elevated temperatures. [, ]
Q5: Does this compound participate in catalytic reactions?
A5: While this compound itself might not be a highly active catalyst, its derivatives, particularly metal complexes incorporating this compound-derived ligands, have shown promising catalytic activities. For example, certain Zinc(II) complexes with this compound-derived ligands have been investigated for their ability to catalyze the ring-opening polymerization of ε-caprolactone. [, ]
Q6: Have computational methods been applied to study this compound?
A6: Yes, computational chemistry has been employed to investigate this compound and its derivatives. Techniques like density functional theory (DFT) have been used to optimize geometries, calculate electronic properties, and understand reaction mechanisms. For example, DFT calculations have been performed to investigate the regio- and stereoselectivity of cycloaddition reactions involving this compound derivatives. []
Q7: How do structural modifications of this compound affect its properties?
A7: Modifications to the this compound structure can significantly impact its reactivity, stability, and biological activity. For instance, introducing electron-withdrawing groups can enhance its electron-accepting properties, potentially influencing its behavior in charge-transfer complexes or redox reactions. [, , , ]
Q8: Are there any specific challenges related to the stability or formulation of this compound or its derivatives?
A8: this compound, like many organic compounds, can be susceptible to degradation under certain conditions, such as exposure to light, air, or moisture. Formulation strategies, such as encapsulation or the use of stabilizing excipients, might be necessary to protect it from degradation and maintain its stability over time. [, ]
Q9: What analytical techniques are commonly employed to study this compound?
A9: this compound can be characterized and quantified using a variety of analytical techniques, including:
- Spectroscopy: UV-Vis, IR, and NMR spectroscopy provide information about the compound's electronic structure, functional groups, and molecular environment. [, , , , ]
- Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) can be used to separate and identify this compound from mixtures. []
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound. [, ]
- Electrochemical Techniques: Methods like cyclic voltammetry can provide insights into the redox properties of this compound and its derivatives. []
Q10: What is known about the environmental fate and effects of this compound?
A10: this compound is considered an environmental contaminant and has been detected in air pollution, particularly in diesel exhaust particles. It can undergo redox cycling in biological systems, potentially contributing to oxidative stress and cellular damage. [, ]
Q11: What are some notable applications of this compound derivatives?
A11: this compound derivatives have found applications in various fields, including:
- Analytical Chemistry: this compound dioxime has been employed as a chelating agent for the extraction and spectrophotometric determination of metals like nickel and cobalt. [, ]
- Materials Science: Metal complexes containing this compound-derived ligands, such as bis(alkyl)acenaphthenequinonediimine (alkyl-BIAN) ligands, have been investigated for their potential in catalysis and materials applications. [, , , ]
- Medicinal Chemistry: Research has explored the biological activities of this compound derivatives, particularly their potential as anticancer, antibacterial, and antifungal agents. [, , ]
Q12: How do this compound-based metal complexes interact with DNA?
A12: Some this compound thiosemicarbazone metal complexes, such as those with Pd(II) and Pt(II), have shown interaction with DNA. This interaction has been studied using fluorescence spectrometry, suggesting potential applications in areas like DNA targeting or sensing. [, ]
Q13: How does the ring strain in alkyl-BIAN ligands impact their stability and applications?
A13: The introduction of ring strain in alkyl-BIAN ligands, specifically by using amines with strained rings during synthesis, surprisingly enhances their stability. This is because the isomerization that typically destabilizes alkyl-BIAN ligands is prevented as it would lead to even greater ring strain. This stability-inducing strain enables the synthesis and utilization of these ligands in various applications. [, ]
Q14: What types of reactions can be used to synthesize this compound derivatives?
A14: this compound derivatives can be synthesized using a variety of methods, including:
- Condensation Reactions: Reacting this compound with amines, hydrazines, or thiosemicarbazides yields various Schiff base derivatives. [, , , , , , , , ]
- Wittig Reactions: These reactions involve reacting this compound with phosphonium ylides to form alkenes, providing access to a range of this compound-derived olefins. [, ]
- Oxidation Reactions: Acenaphthenone can be oxidized to this compound using oxidants like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). []
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